
2,3,4-Trihydroxybenzylhydrazine
Descripción general
Descripción
2,3,4-Trihydroxybenzylhydrazine is a chemical compound with the molecular formula C7H10N2O3. It is known for its role as a metabolite of benserazide, a drug used in combination with levodopa for the treatment of Parkinson’s disease. The compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and a hydrazine group attached to the benzyl position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trihydroxybenzylhydrazine can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trihydroxybenzylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylhydrazine derivatives
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
2,3,4-Trihydroxybenzylhydrazine is a hydrazine derivative that has been studied for its ability to inhibit aromatic amino acid decarboxylases. This inhibition is crucial as it affects the metabolism of neurotransmitters such as dopamine and serotonin, which are vital for numerous physiological functions. The compound is known to form reversible Schiff base-like adducts with pyridoxal phosphate (PLP), a cofactor essential for various enzymatic reactions .
Cancer Research
One of the most promising applications of this compound is in cancer treatment. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in colon cancer models. For instance:
- In Vitro Studies : The compound has been shown to suppress mitochondrial function and inhibit the growth of HCT116 colon cancer cells by targeting cystathionine β-synthase (CBS) activity .
- In Vivo Studies : In animal models, administration of 50 mg/kg/day resulted in significant tumor growth inhibition in nude mice bearing human colon cancer xenografts .
Neuropharmacology
Given its effects on neurotransmitter metabolism, this compound is also being explored for neuropharmacological applications. Its ability to modulate levels of dopamine and serotonin suggests potential benefits in treating neurological disorders such as Parkinson's disease and depression.
Case Studies
Potential Side Effects and Toxicology
While the therapeutic potential is significant, it is essential to consider the toxicological profile of this compound. Studies on similar hydrazine derivatives indicate that careful monitoring of dosage and administration routes is necessary to mitigate adverse effects.
Mecanismo De Acción
2,3,4-Trihydroxybenzylhydrazine exerts its effects primarily by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC). This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa for conversion to dopamine within the brain. The compound’s hydrazine group interacts with the enzyme’s active site, leading to competitive inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Benserazide: A precursor to 2,3,4-Trihydroxybenzylhydrazine, used in combination with levodopa for Parkinson’s disease treatment.
Carbidopa: Another AADC inhibitor used in combination with levodopa.
Methyldopa: An antihypertensive agent that also inhibits AADC
Uniqueness
This compound is unique due to its specific inhibition of AADC and its role as a metabolite of benserazide. Unlike carbidopa, it does not cross the blood-brain barrier, making it effective in peripheral inhibition of AADC without central side effects .
Actividad Biológica
2,3,4-Trihydroxybenzylhydrazine (THBH) is a compound derived from benserazide, which has garnered attention for its biological activities, particularly in the fields of neuropharmacology and cancer research. This article delves into the biological activity of THBH, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- CAS Number : 3614-72-0
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
pH | Neutral (6-8.5) |
Neuroprotective Effects
Research indicates that THBH exhibits significant neuroprotective properties. It acts as an active metabolite of benserazide, which is used in the treatment of Parkinson's disease. The compound is believed to exert its effects through:
- Antioxidant Activity : THBH has been shown to scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial in neurodegenerative conditions .
- Inhibition of Monoamine Oxidase (MAO) : Studies suggest that THBH may inhibit MAO activity, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of THBH:
- Cell Line Studies : In vitro studies demonstrated that THBH can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
- In Vivo Studies : Animal models treated with THBH showed reduced tumor growth and improved survival rates compared to control groups .
The biological activity of THBH can be attributed to several mechanisms:
- Oxidative Stress Reduction : By enhancing antioxidant defenses, THBH protects cells from oxidative damage.
- Neurotransmitter Modulation : Inhibition of MAO leads to increased neurotransmitter availability, which may improve mood and cognitive functions.
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells through caspase activation.
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
In a controlled study involving mice models of Parkinson's disease, administration of THBH resulted in:
- Significant improvement in motor function.
- Decreased neuronal loss in dopaminergic pathways.
- Enhanced levels of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) suggesting a protective effect on neurons .
Case Study 2: Antitumor Efficacy Against Breast Cancer
A study conducted on MCF-7 breast cancer cells treated with THBH showed:
Propiedades
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUGVIPWPSKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189718 | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-72-0 | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRIHYDROXYBENZYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,3,4-Trihydroxybenzylhydrazine?
A1: this compound is a potent inhibitor of dopa decarboxylase, an enzyme responsible for converting L-3,4-dihydroxyphenylalanine (L-dopa) into dopamine. [, , , ] Unlike some inhibitors that primarily act outside the brain, this compound demonstrates both central and peripheral inhibition of this enzyme. [] This means it can impact dopamine production both within the brain and in peripheral tissues like the heart and kidneys.
Q2: Are there differences in the effects of this compound compared to other dopa decarboxylase inhibitors?
A3: Yes, this compound distinguishes itself from other dopa decarboxylase inhibitors by its ability to act both centrally and peripherally. [] For instance, the inhibitor α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl) propionic acid (MK 485) primarily inhibits dopa decarboxylase outside the brain. [] This difference in site of action leads to contrasting blood pressure responses when administered with L-dopa. While MK 485 allows for a hypotensive effect due to unimpeded central dopamine production, this compound, with its central action, prevents this effect. [] This highlights the importance of understanding the specific properties of different dopa decarboxylase inhibitors in a research context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.